molecular formula C10H9NO2 B12875804 4-(Furan-3-yloxy)aniline CAS No. 307309-29-1

4-(Furan-3-yloxy)aniline

Katalognummer: B12875804
CAS-Nummer: 307309-29-1
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: FHBNMCMRAPRVMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Furan-3-yloxy)aniline is an organic compound that features a furan ring attached to an aniline moiety through an oxygen atom This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both furan and aniline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yloxy)aniline typically involves the reaction of 4-hydroxyaniline with 3-bromofuran in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: this compound derivatives with reduced nitro groups.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(Furan-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-(Furan-3-yloxy)aniline in biological systems involves its interaction with cellular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    4-(Furan-2-yloxy)aniline: Similar structure but with the furan ring attached at the 2-position.

    4-(Thiophen-3-yloxy)aniline: Contains a thiophene ring instead of a furan ring.

    4-(Pyridin-3-yloxy)aniline: Contains a pyridine ring instead of a furan ring.

Uniqueness: 4-(Furan-3-yloxy)aniline is unique due to the specific positioning of the furan ring, which influences its electronic properties and reactivity

Eigenschaften

CAS-Nummer

307309-29-1

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

4-(furan-3-yloxy)aniline

InChI

InChI=1S/C10H9NO2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-7H,11H2

InChI-Schlüssel

FHBNMCMRAPRVMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)OC2=COC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.